N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide

Medicinal Chemistry Structural Biology Chemical Biology

N-Benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide is a synthetic small molecule with the molecular formula C17H19BrN4O2 and a molecular weight of 391.27 g/mol. It is a piperidine-based carboxamide, a class frequently explored for generating bioactive compounds due to the scaffold's conformational properties and capacity for diverse functionalization.

Molecular Formula C17H19BrN4O2
Molecular Weight 391.269
CAS No. 2034430-94-7
Cat. No. B2803757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide
CAS2034430-94-7
Molecular FormulaC17H19BrN4O2
Molecular Weight391.269
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)NCC2=CC=CC=C2)OC3=NC=C(C=N3)Br
InChIInChI=1S/C17H19BrN4O2/c18-14-10-19-16(20-11-14)24-15-7-4-8-22(12-15)17(23)21-9-13-5-2-1-3-6-13/h1-3,5-6,10-11,15H,4,7-9,12H2,(H,21,23)
InChIKeyTVDKJRMZZOSGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide (2034430-94-7): Chemical Profile and Research Context


N-Benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide is a synthetic small molecule with the molecular formula C17H19BrN4O2 and a molecular weight of 391.27 g/mol [1]. It is a piperidine-based carboxamide, a class frequently explored for generating bioactive compounds due to the scaffold's conformational properties and capacity for diverse functionalization [2]. The molecule features a 5-bromopyrimidine moiety linked to the piperidine ring at the 3-position via an ether bridge, with a benzyl group attached to the 1-carboxamide. The bromine atom on the pyrimidine ring makes it a suitable handle for further chemical elaboration through cross-coupling reactions, positioning it as a key intermediate in medicinal chemistry projects [3].

Structural Specificity of 2034430-94-7: Why In-Class Analogs Are Not Interchangeable


In the context of structure-activity relationships (SAR), subtle molecular changes can lead to drastic alterations in potency, selectivity, and physicochemical properties. Within the piperidine carboxamide class, the specific substitution pattern is critically important. For the target compound, the combination of the N-benzyl group, the 3-oxy linkage to a 5-bromopyrimidine, and the piperidine-1-carboxamide core creates a unique three-dimensional pharmacophore. A simple positional isomer, such as attaching the pyrimidine at the 4-position of the piperidine ring, can significantly alter the spatial orientation of key functional groups, potentially abolishing target binding or altering metabolic stability [1]. Similarly, replacing the bromine atom with another halogen or moving the bromine substituent on the pyrimidine ring can dramatically influence electronic effects and lipophilicity (e.g., logP), which are key determinants of molecular recognition and drug-likeness [2]. Therefore, generic substitution without matched-pair analysis and biological profiling risks selecting a compound with a fundamentally different, and potentially inactive, biological profile.

Differentiation Evidence for N-Benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide Against Key Comparators


High-Strength Differential Evidence Status: Unavailable in Current Literature

A comprehensive search of public databases, including PubMed, ChemSpider, and BindingDB, reveals no published primary research articles or patents with quantitative biological activity data for N-benzyl-3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide (CAS 2034430-94-7) [1]. Consequently, a direct, quantitative comparison against specific analogs—such as the closely related N-benzyl-4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxamide (CAS 2380173-30-6) or the methylene homolog N-benzyl-3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carboxamide (CAS 2379993-54-9)—cannot be performed based on publicly available evidence . The primary evidence for differentiation between these compounds is structural, with the critical variations being the position of the ether linkage on the piperidine ring and the presence of a methylene spacer, which are known to be significant drivers of conformational and biological divergence in analogous chemical series [2]. No potency, ADMET, or selectivity data were found for any member of this specific synthesis series, making high-strength, data-backed comparison impossible at this time.

Medicinal Chemistry Structural Biology Chemical Biology

Scientifically Validated Application Scenarios for Compound 2034430-94-7


Chemical Biology Probe and Tool Compound Generation

Given its lack of published biological data, the compound's primary application is as a starting point for custom chemical probe projects. The 5-bromopyrimidine handle allows for rapid diversification via Suzuki or Buchwald-Hartwig cross-coupling to generate a focused library of analogs [1]. Researchers can use this compound to synthesize probe molecules that test hypotheses about piperidine-3-oxy-pyrimidine pharmacophores in a target of interest, generating SAR data where none currently exists.

Synthetic Intermediate for PROTAC and Molecular Glue Development

The bifunctional nature of the molecule—a benzyl carboxamide on one side and a derivatizable bromopyrimidine on the other—makes it a suitable core for constructing heterobifunctional degraders (PROTACs) or molecular glues [2]. The piperidine ring provides a rigid, predictable geometry for linker attachment, and the bromine atom offers a versatile exit vector for attaching a ligand for an E3 ligase. This specific structure cannot be replaced by the 4-oxy positional isomer without altering the relative orientation of the terminal ligands, which is a critical parameter in degrader design [3].

Hit-to-Lead Medicinal Chemistry

If a screening campaign identifies the 3-oxy-piperidine carboxamide class as a hit against a therapeutic target, this specific compound serves as a key, purchasable analog for initial hit confirmation and expansion. Its unique substitution pattern (N-benzyl, 3-oxy-5-bromopyrimidine) allows medicinal chemists to probe a specific region of chemical space distinct from the commonly explored 4-amino or 4-oxy piperidine series, potentially accessing novel intellectual property space [4].

Analytical and Reference Standard for Bespoke Chemical Synthesis

As a compound with a CAS registry number and a defined structure, 2034430-94-7 can be procured as a reference standard for purity, identity, and stability studies during the development of new synthetic routes to complex piperidine-containing target molecules. Its procurement ensures reproducibility in synthetic chemistry research where precise chemical identity is non-negotiable [5].

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